molecular formula C13H14N2O2 B12760895 4,4a,5,6-Tetrahydro-9-methoxybenzo(h)cinnolin-3(2H)-one CAS No. 133414-54-7

4,4a,5,6-Tetrahydro-9-methoxybenzo(h)cinnolin-3(2H)-one

カタログ番号: B12760895
CAS番号: 133414-54-7
分子量: 230.26 g/mol
InChIキー: FWITYCSJTUCFDL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Nomenclature and IUPAC Classification

The compound 4,4a,5,6-tetrahydro-9-methoxybenzo(h)cinnolin-3(2H)-one belongs to the cinnoline family, a class of heterocyclic aromatic compounds characterized by a bicyclic structure containing two nitrogen atoms. Its systematic IUPAC name, 9-methoxy-4,4a,5,6-tetrahydro-2H-benzo[h]cinnolin-3-one , reflects its structural complexity. The molecular formula C₁₃H₁₄N₂O₂ encodes 13 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms, with a molar mass of 230.26 g/mol.

The nomenclature derives from the benzo[h]cinnoline core, a fused bicyclic system where a benzene ring is annulated to a cinnoline moiety at the [h] position. The "4,4a,5,6-tetrahydro" prefix indicates partial saturation of the cinnoline ring, specifically at positions 4, 4a, 5, and 6, while the "3(2H)-one" suffix denotes a ketone group at position 3 of the partially unsaturated ring. The methoxy substituent (-OCH₃) at position 9 further differentiates this compound from simpler cinnoline derivatives.

Property Value Source
Molecular Formula C₁₃H₁₄N₂O₂
SMILES COC1=CC2=C(CCC3C2=NNC(=O)C3)C=C1
InChIKey FWITYCSJTUCFDL-UHFFFAOYSA-N
IUPAC Name 9-methoxy-4,4a,5,6-tetrahydro-2H-benzo[h]cinnolin-3-one

Historical Context of Cinnoline Derivatives in Heterocyclic Chemistry

Cinnoline derivatives have been a focal point in heterocyclic chemistry since their discovery in the late 19th century. The parent compound, benzo[h]cinnoline (C₁₂H₈N₂), was first synthesized in 1873, but its structural elucidation and applications remained limited until advancements in spectroscopic methods in the 20th century. The introduction of substituents, such as methoxy groups or saturated rings, emerged as a strategy to modulate electronic and steric properties for pharmacological applications.

The tetrahydrobenzo[h]cinnolinone scaffold, including 4,4a,5,6-tetrahydro-9-methoxybenzo(h)cinnolin-3(2H)-one, gained prominence in the 1980s when researchers explored its potential as a bioactive molecule. A seminal study in 1989 demonstrated that derivatives of this scaffold exhibit antithrombotic and antihypertensive activities, with substituted variants outperforming their unsubstituted counterparts in preclinical models. For instance, the 4a-unsubstituted analogue showed reduced efficacy compared to its methoxy-substituted derivatives, highlighting the importance of functional group engineering.

Milestone in Cinnoline Research Year Significance Source
Synthesis of benzo[h]cinnoline 1873 First isolation of the parent structure
Development of tetrahydro derivatives 1980s Enhanced bioactivity through ring saturation
Pharmacological evaluation 1989 Identification of antithrombotic/antihypertensive effects
Modern synthetic adaptations 2020s Applications in targeted drug design

The structural flexibility of cinnoline derivatives allows for diverse synthetic modifications, making them valuable in medicinal chemistry. Recent reviews emphasize their role as topoisomerase inhibitors and apoptosis inducers , particularly in oncology research. However, 4,4a,5,6-tetrahydro-9-methoxybenzo(h)cinnolin-3(2H)-one remains distinct due to its unique combination of a methoxy group and partial ring saturation, which optimizes its electronic profile for interaction with biological targets.

特性

CAS番号

133414-54-7

分子式

C13H14N2O2

分子量

230.26 g/mol

IUPAC名

9-methoxy-4,4a,5,6-tetrahydro-2H-benzo[h]cinnolin-3-one

InChI

InChI=1S/C13H14N2O2/c1-17-10-5-4-8-2-3-9-6-12(16)14-15-13(9)11(8)7-10/h4-5,7,9H,2-3,6H2,1H3,(H,14,16)

InChIキー

FWITYCSJTUCFDL-UHFFFAOYSA-N

正規SMILES

COC1=CC2=C(CCC3C2=NNC(=O)C3)C=C1

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4,4a,5,6-Tetrahydro-9-methoxybenzo(h)cinnolin-3(2H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the core structure: This could involve cyclization reactions starting from appropriate precursors.

    Methoxylation: Introduction of the methoxy group at the 9th position using reagents like methanol and a catalyst.

    Reduction: Reduction of specific double bonds to achieve the tetrahydro configuration.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:

    Catalytic hydrogenation: For reduction steps.

    Automated synthesis: Using flow chemistry techniques for large-scale production.

化学反応の分析

Types of Reactions

4,4a,5,6-Tetrahydro-9-methoxybenzo(h)cinnolin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate.

    Reduction: Using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of fully reduced derivatives.

    Substitution: Introduction of various functional groups like halogens, nitro groups, etc.

科学的研究の応用

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the synthesis of dyes, pigments, and other industrial chemicals.

作用機序

The mechanism of action of 4,4a,5,6-Tetrahydro-9-methoxybenzo(h)cinnolin-3(2H)-one would depend on its specific biological target. Generally, it might involve:

    Binding to enzymes or receptors: Modulating their activity.

    Interfering with cellular pathways: Affecting cell signaling or metabolism.

類似化合物との比較

Comparison with Structural Analogues

Substituent Position and Functional Group Variations

8-Methoxy vs. 9-Methoxy Derivatives
  • Compound 1 (8-Acetylamino-4,4a,5,6-tetrahydrobenzo[h]cinnolin-3(2H)-one): Exhibits strong hypotensive and antihypertensive activity but moderate antiplatelet effects. Replacing the 8-acetylamino group with a methoxy group at the 9-position (target compound) alters activity profiles, reducing hypotensive potency while enhancing platelet aggregation inhibition .
Heterocyclic Modifications
  • Pyrido-cinnolinones (e.g., 4,4a,5,6-Tetrahydro-2-(4-methylphenyl)pyrido[3,4-h]cinnolin-3(2H)-one): Replacement of the benzene ring with a pyridine moiety reduces molecular weight (309 g/mol vs. 300 g/mol for the target compound) and shifts activity toward phosphodiesterase (PDE) III inhibition and vasodilation .
  • Furo-cinnolinones (e.g., 4,4a,5,6-Tetrahydrofuro[2,3-h]cinnolin-3(2H)-one): Incorporation of a fused furan ring decreases synthetic yield (32–38%) compared to Rh-catalyzed methods (up to 62% for benzo derivatives) and may limit metabolic stability .

Pharmacological Activity Comparison

Compound Name Key Substituents Hypotensive Activity Antiplatelet Activity (IC₅₀) PDE III Inhibition Reference
Target Compound 9-Methoxy, tetrahydro Moderate 73.6% inhibition at 0.1 μg/mL Not reported
Compound 1 (8-Acetylamino analogue) 8-Acetylamino, tetrahydro High 64.3% inhibition at 0.1 μg/mL Not reported
Pyrido[3,4-h]cinnolin-3(2H)-one 4-Methylphenyl, pyridine Low Not reported IC₅₀ = 0.8 μM
5,6-Dihydrobenzo[h]cinnolin-3(2H)-one No tetrahydro ring, 5,6-dihydro Not tested Not reported Moderate

Key Findings :

  • The 9-methoxy group in the target compound enhances antiplatelet activity compared to the 8-substituted analogue but reduces cardiovascular efficacy .
  • Pyrido-cinnolinones exhibit stronger PDE III inhibition, suggesting divergent therapeutic applications (e.g., heart failure vs. thrombosis) .

Insights :

  • Rh-catalyzed methods offer higher efficiency for benzo-cinnolinones but are less applicable to heterocyclic variants .
  • Furo- and pyridazino-cinnolinones require optimization to improve yields .

Q & A

Q. What green chemistry approaches can reduce waste in large-scale synthesis?

  • Methodological Answer : Replace traditional solvents with bio-based alternatives (e.g., cyclopentyl methyl ether). Catalytic methods (e.g., enzymatic or metal-free catalysis, as in ) improve atom economy. Lifecycle analysis (LCA) quantifies environmental impact .

Specialized Research Scenarios

Q. How can the compound’s potential as a kinase inhibitor be evaluated through target-based screening?

  • Methodological Answer : Use fluorescence polarization assays to measure binding affinity to kinase domains (e.g., EGFR or VEGFR). Molecular docking (AutoDock Vina) predicts binding modes, validated by crystallography () .

Q. What degradation pathways dominate under accelerated stability testing (e.g., oxidative stress)?

  • Methodological Answer : Expose the compound to H2_2O2_2 or UV light, and analyze degradation products via LC-MS/MS. Pathway elucidation follows ICH Q1A guidelines, referencing Stability-Indicating Methods in .

Q. How might the compound’s fused heterocyclic system be leveraged in materials science (e.g., OLEDs)?

  • Methodological Answer : Measure charge mobility via field-effect transistor (FET) setups. Compare with known cinnoline derivatives () for electron-transport properties. Collaborate with computational chemists to design π-conjugated analogs .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。